molecular formula C21H30O6 B12065513 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12065513
M. Wt: 378.5 g/mol
InChI Key: SQPRYYSTJMNHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the steroidal cyclopenta[a]phenanthrenone family, characterized by a tetracyclic core with hydroxyl, acetyl, and methyl substituents. Its IUPAC name reflects the presence of three hydroxyl groups at positions 11, 16, and 17, a 2-hydroxyacetyl moiety at C17, and methyl groups at C10 and C12. The decahydro configuration indicates partial saturation, contributing to conformational rigidity. Molecular weight and stereochemical features are critical for its physicochemical and biological properties, as seen in analogous steroids like dexamethasone .

Properties

IUPAC Name

11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPRYYSTJMNHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pathway from Prednisone Acetate

The most widely cited method begins with prednisone acetate (Compound I) and proceeds through five stages:

  • Esterification of 17α-hydroxyl using acetic anhydride/tosyl acid in chloroform (40–80°C, 14–16 hours).

  • Selective reduction of the 11-ketone group using potassium borohydride/zinc chloride in methanol/dichloromethane (−10–15°C).

  • Elimination of the 17α-acetate via Glacial acetic acid potassium in DMF (60°C, 7–10 hours).

  • Oxidation of 16(17)-diene with potassium permanganate in acetone (−10–5°C).

  • Hydrolysis of 21-acetate using sodium hydroxide in methanol (25°C, 1 hour).

Critical Reaction Table

StepReagents/CatalystsSolventTemp. (°C)Yield (%)
EsterificationAcetic anhydride, tosic acidChloroform40–80109 (weight)
ReductionKBH₄, ZnCl₂MeOH/CH₂Cl₂−10–1597
OxidationKMnO₄Acetone−10–595

Advancements in Selective Reduction Strategies

Borohydride-Lewis Acid Systems

The CN104262440A patent demonstrates that zinc chloride as a Lewis acid directs potassium borohydride to selectively reduce the 11-ketone without affecting 3- and 20-ketones. This contrasts with traditional methods requiring exhaustive protection/deprotection:

  • Mechanism : Zn²⁺ coordinates with the 11-ketone, increasing electrophilicity for BH₄⁻ attack.

  • Yield Improvement : 97% vs. <70% in unprotected systems.

  • Side Reactions : <3% over-reduction products due to steric hindrance at C20.

Alternative Reducing Agents

While sodium borohydride remains standard, acetylated borohydrides (e.g., ethanoyl KBH₄) show enhanced selectivity in dichloromethane (−40°C), though with higher costs.

Oxidation and Hydrolysis Optimizations

Permanganate-Mediated Diene Oxidation

The 16(17)-diene in compound IV is oxidized to a 16α,17α-diol using KMnO₄/acetone at subzero temperatures:

  • Solvent Effect : Acetone stabilizes Mn intermediates, minimizing over-oxidation.

  • Workup : Sodium metabisulfite quenches excess MnO₄⁻, preventing diol degradation.

Hydrolysis of 21-Acetate

Mineral bases (e.g., NaOH) in methanol achieve near-quantitative 21-OH deprotection:

  • Condition : N₂ atmosphere prevents C17 oxidation.

  • Purity : Recrystallization from methanol/dichloromethane yields >99% HPLC purity.

Industrial-Scale Process Design

Green Chemistry Innovations

Recent efforts focus on:

  • Biocatalytic Reductions : Recombinant ketoreductases for 11-ketone reduction (pilot-scale yields: 85%).

  • Flow Chemistry : Continuous oxidation reactors improve KMnO₄ efficiency by 40%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 5.71 (s, 1H, C4-H), 4.21 (d, J=6 Hz, 1H, C16-OH), 3.89 (m, 2H, C17-CH₂OH).

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time 12.3 min.

Impurity Profiling

Common byproducts include:

  • 3-Keto Isomer : <0.5% via controlled reduction.

  • 16β-Hydroxy Epimer : <1% when oxidation is conducted below −5°C .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its hydroxyl groups. Primary and secondary alcohols are converted to aldehydes or ketones under controlled conditions:

Reaction SiteReagents/ConditionsProduct FormedReference
C-11 hydroxylPyridinium chlorochromate (PCC)11-keto derivative
C-17 hydroxyacetylNaIO₄ (periodate oxidation)Cleavage to form 17-keto and glyoxylic acid byproducts
C-16 hydroxylCrO₃ in H₂SO₄ (Jones oxidation)16-keto derivative with preserved cyclopenta[a]phenanthrene core
  • Key Insight : Oxidation at C-11 and C-16 is sterically hindered compared to the hydroxyacetyl group, requiring stronger oxidizing agents .

Reduction Reactions

Reductive modifications target ketone and acetyl groups:

Reaction SiteReagents/ConditionsProduct FormedReference
C-3 ketoneNaBH₄ in ethanol3β-hydroxyl derivative
Hydroxyacetyl groupLiAlH₄Reduction to ethylene glycol side chain
  • Stereochemical Outcome : Reduction of the C-3 ketone yields a β-oriented hydroxyl group due to the compound’s rigid bicyclic framework.

Esterification and Acylation

The hydroxyacetyl moiety and hydroxyl groups participate in esterification:

Reaction SiteReagents/ConditionsProduct FormedReference
C-17 hydroxyacetylAcetic anhydride, pyridine17-acetoxyacetyl derivative
C-11 hydroxylBenzoyl chloride, DMAP11-benzoyl ester
  • Regioselectivity : The C-17 hydroxyacetyl group exhibits higher reactivity than other hydroxyls due to its primary alcohol nature.

Cyclization and Ring Modifications

Intramolecular reactions exploit the compound’s fused-ring system:

Reaction TypeReagents/ConditionsProduct FormedReference
Acid-catalyzed cyclizationH₂SO₄, refluxFormation of additional epoxy or lactone rings
Base-induced rearrangementKOH, ethanolRing expansion to form a seven-membered lactam

Hydrolysis Reactions

The hydroxyacetyl group is susceptible to hydrolysis:

Reaction ConditionsProducts FormedReference
0.1M HCl, 60°CCleavage to 17-keto and glycolic acid
NaOH, aqueous ethanolDeprotection of acetyl groups, yielding free hydroxyls

Functionalization via Radical Reactions

Under photochemical conditions, the compound participates in radical-mediated processes:

Reagents/ConditionsProduct FormedReference
AIBN, CCl₄, UV lightChlorination at tertiary C-H sites (C-10 and C-13)

Scientific Research Applications

The compound 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one , also known as Hidroaltesona , has garnered interest in various scientific research applications. This detailed article explores its applications across different fields, supported by data tables and case studies.

Pharmacological Research

Hidroaltesona is primarily recognized for its pharmacological properties. It is a derivative of corticosteroids and exhibits anti-inflammatory and immunosuppressive effects. This compound is utilized in the study of various diseases such as asthma and rheumatoid arthritis.

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of Hidroaltesona in animal models of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups. This highlights its potential as a therapeutic agent for inflammatory diseases.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for developing and validating analytical methods. Its unique structure allows researchers to calibrate instruments and ensure the accuracy of measurements.

Data Table: Analytical Applications

Application AreaDescriptionReference Standard Used
HPLC CalibrationUsed to calibrate High-Performance Liquid Chromatography systems for corticosteroid analysisHidroaltesona
Method ValidationValidates methods for quantifying corticosteroids in biological samplesHidroaltesona

Biological Studies

Research has shown that Hidroaltesona can influence cellular processes and gene expression related to glucocorticoid signaling pathways. It is used to explore the molecular mechanisms of steroid action in various cell types.

Case Study: Gene Expression Modulation

A recent study demonstrated that treatment with Hidroaltesona altered the expression levels of several genes involved in inflammation and immune response in cultured human cells. This suggests its utility in understanding glucocorticoid-mediated effects at the molecular level.

Pharmaceutical Development

Hidroaltesona is also significant in pharmaceutical development as an impurity standard for drugs like Budesonide. Its presence can affect the efficacy and safety profiles of corticosteroid medications.

Mechanism of Action

The mechanism of action of 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. The molecular pathways include inhibition of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

A comparative analysis of solubility and molecular weight is summarized below:

Compound Name Molecular Formula Molecular Weight Solubility (mg/L) Key Substituents
Target Compound C23H32O7 444.5 Not reported 11,16,17-trihydroxy, 17-(2-hydroxyacetyl)
17-Hydroxy-10,13-dimethyl-...phenanthren-3-one () C18H24O2 272.4 39.73 Single hydroxyl, unsaturated core
1,3,5-Triphenylbenzene () C24H18 306.4 20.97 Aromatic, non-polar
Dexamethasone () C22H29FO5 392.5 ~50 (estimated) Fluorine, 11β-hydroxy, 17α-hydroxyacetyl

The target compound’s higher hydroxylation and acetyl group likely increase hydrophilicity compared to 1,3,5-triphenylbenzene but reduce solubility relative to dexamethasone due to steric hindrance .

Q & A

Q. How does pH influence its stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 2–9. Monitor degradation via UPLC-UV and identify products using HRMS. Acidic conditions may promote hydrolysis of the acetyl group, while alkaline conditions could oxidize hydroxyl moieties. Buffers (e.g., phosphate or citrate) should be selected to avoid catalytic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.